

what is (S)-3-Methylmorpholine hydrochloride used for

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(S)-3-Methylmorpholine hydrochloride
Cat. No.:	B1424400

[Get Quote](#)

An In-depth Technical Guide to **(S)-3-Methylmorpholine Hydrochloride**: A Cornerstone in Modern Drug Discovery

Executive Summary

(S)-3-Methylmorpholine hydrochloride is a chiral heterocyclic amine that has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its structural rigidity, favorable physicochemical properties, and, most importantly, its defined stereochemistry at the C-3 position make it an invaluable synthon for creating complex, stereospecific drug candidates. This guide provides a comprehensive overview of its synthesis, core applications—with a particular focus on its role in the development of kinase inhibitors—and practical protocols for its use in a research setting. For drug development professionals, this document elucidates the rationale behind its frequent incorporation into novel therapeutics, highlighting its ability to enhance potency, solubility, and metabolic stability.

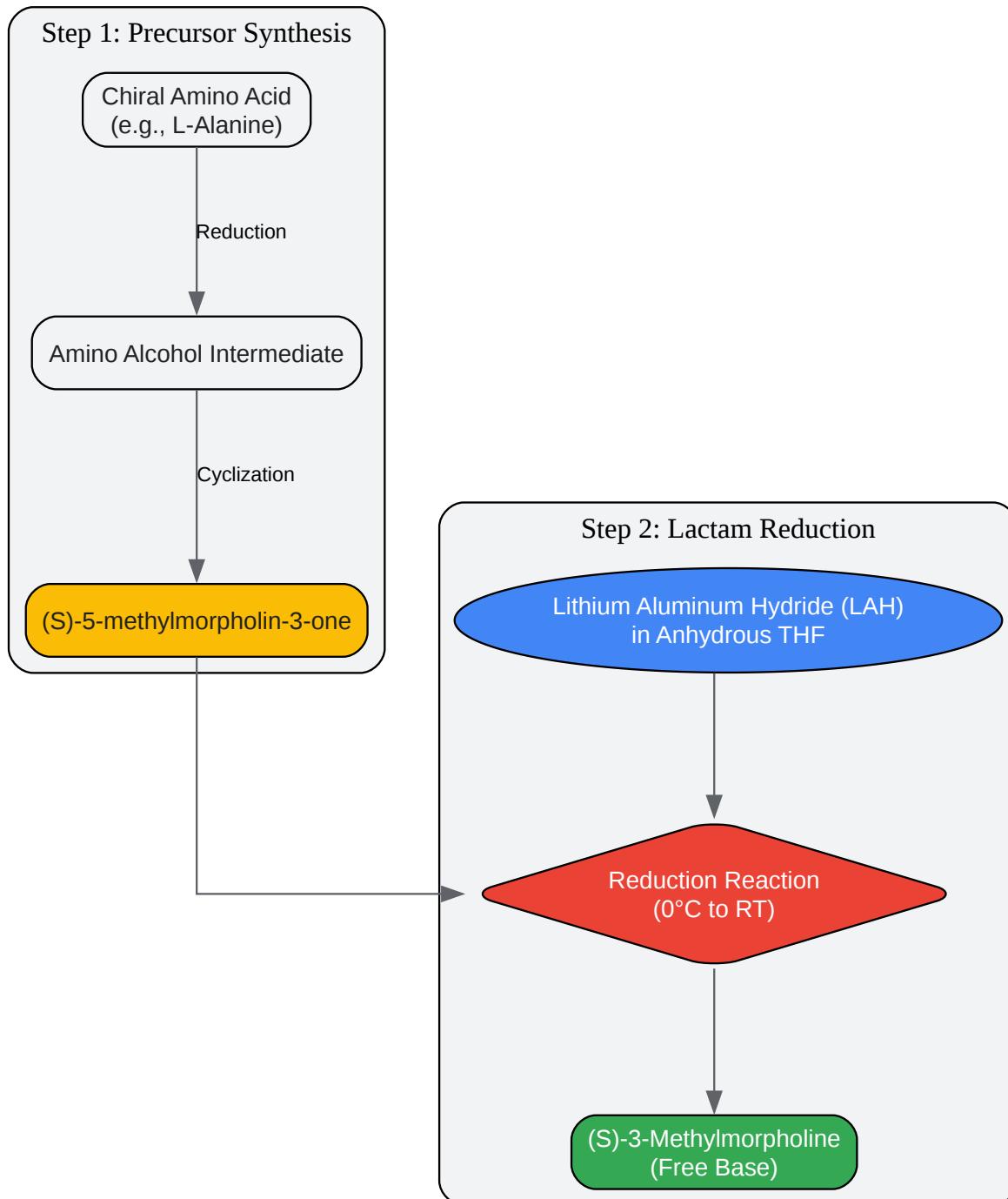
Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs.^{[1][2]} Its appeal stems from a combination of advantageous properties:

- Improved Physicochemical Properties: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, often improving the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[1]
- Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved bioavailability and a longer half-life in vivo.[1]
- Reduced Basicity: The electron-withdrawing effect of the ether oxygen makes the morpholine nitrogen less basic than corresponding piperidines, which can be beneficial for avoiding off-target interactions, such as with the hERG channel.[3]

The introduction of a chiral center, as in (S)-3-Methylmorpholine, adds a crucial layer of sophistication. This specific stereoisomer allows for precise, three-dimensional interactions with biological targets like enzyme active sites, which is fundamental for developing potent and selective therapeutics.[4][5]

Physicochemical & Structural Data


A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and process development.

Property	Value	Reference(s)
Chemical Name	(S)-3-Methylmorpholine hydrochloride	[6][7]
Synonyms	(3S)-3-Methylmorpholine hydrochloride	[8][9][10]
CAS Number	1022094-03-6	[7][11]
Molecular Formula	C ₅ H ₁₂ ClNO	[7]
Molecular Weight	137.61 g/mol	[7]
Appearance	White to off-white solid	[11]
Boiling Point (Free Base)	137.1 ± 15.0 °C (Predicted)	[12][13][14]
Density (Free Base)	0.891 ± 0.06 g/cm ³ (Predicted)	[12][13][15]
SMILES (HCl salt)	C[C@H]1COCCN1.Cl	[7]
InChI Key (Free Base)	SFWWGMKXCYLZEG-YFKPBYRVSA-N	[12][16]

Synthesis of (S)-3-Methylmorpholine: A Technical Workflow

The most common and efficient route to (S)-3-Methylmorpholine involves the stereospecific reduction of a chiral lactam precursor, (S)-5-methylmorpholin-3-one. This method preserves the critical stereocenter.[4][12][17]

Workflow Diagram: Synthesis of (S)-3-Methylmorpholine

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for (S)-3-Methylmorpholine.

Detailed Experimental Protocol: Reduction of (S)-5-methylmorpholin-3-one

This protocol is adapted from established literature procedures and represents a standard laboratory-scale synthesis.[\[4\]](#)[\[12\]](#)[\[17\]](#)

Materials:

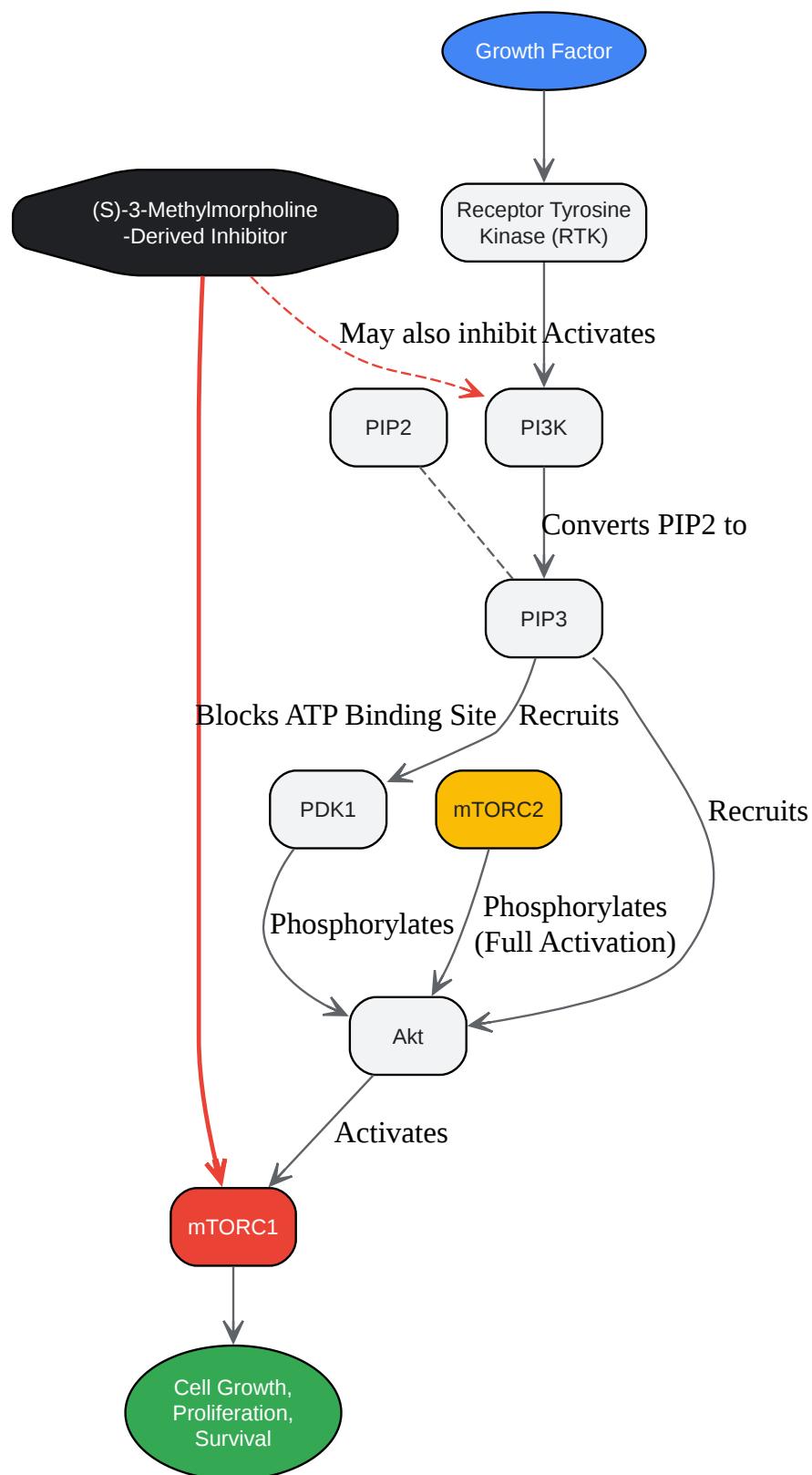
- (S)-5-methylmorpholin-3-one (1.0 eq)
- Lithium aluminum hydride (LAH) (3.0 eq)
- Anhydrous tetrahydrofuran (THF)
- Water (H₂O)
- 15% aqueous sodium hydroxide (NaOH)
- Anhydrous sodium sulfate (Na₂SO₄)
- Nitrogen or Argon gas supply

Procedure:

- Inert Atmosphere: Set up a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen/argon inlet. Purge the system with inert gas.
- LAH Suspension: Carefully suspend lithium aluminum hydride (3.0 eq) in anhydrous THF in the reaction flask.
 - Causality Insight: LAH is a powerful, non-stereoselective reducing agent ideal for converting amides/lactams to amines. Anhydrous conditions are critical as LAH reacts violently with water.
- Cooling: Cool the LAH suspension to 0°C using an ice bath.
- Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the cooled LAH suspension,

maintaining the internal temperature below 5°C.

- Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Workup (Quenching): Carefully quench the reaction by the sequential, dropwise addition of:
 - Water (1 part by weight relative to LAH)
 - 15% aqueous NaOH (1 part by weight relative to LAH)
 - Water (3 parts by weight relative to LAH)
 - Causality Insight: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easily filterable, simplifying purification.
- Filtration: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite or diatomaceous earth.[\[12\]](#) Wash the filter cake with additional THF.
- Drying and Concentration: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield (S)-3-Methylmorpholine as the free base.
- Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in isopropanol until precipitation is complete. Filter and dry the resulting solid.


Core Applications in Drug Development

(S)-3-Methylmorpholine hydrochloride is not an active pharmaceutical ingredient itself but a crucial intermediate. Its primary value lies in its function as a chiral building block for synthesizing complex drug molecules.

A. Keystone in the Synthesis of Kinase Inhibitors (PI3K/mTOR Pathway)

The most prominent application of (S)-3-Methylmorpholine is in the synthesis of ATP-competitive inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and other diseases.^{[4][5][12]} The (S)-3-methylmorpholine moiety is a key structural feature in numerous potent and selective mTOR kinase inhibitors.^[4]

Mechanism of Action Context: The PI3K/Akt/mTOR Pathway

[Click to download full resolution via product page](#)

Caption: PI3K/Akt/mTOR signaling pathway and the target of derived inhibitors.

The (S)-3-methylmorpholine group often serves to occupy a specific pocket in the kinase's ATP binding site, contributing to both the potency and selectivity of the inhibitor.[\[5\]](#) It is frequently used in the preparation of morpholinopyrimidine derivatives, which are a well-established class of mTOR kinase inhibitors.[\[8\]](#)[\[12\]](#)

B. Versatile Building Block in Organic and Medicinal Chemistry

Beyond kinase inhibitors, (S)-3-Methylmorpholine serves as a versatile chiral intermediate in a wide array of synthetic applications:

- Pharmaceutical Development: It is a starting material for various pharmaceuticals where a chiral morpholine moiety is required to enhance efficacy or safety.[\[6\]](#)[\[18\]](#)
- Chiral Ligand Synthesis: The nitrogen atom can be functionalized to create chiral ligands for asymmetric catalysis.[\[17\]](#)
- Ring-Opening Agent: It can be used as a nucleophilic ring-opening agent in certain synthetic transformations.[\[15\]](#)

Safety, Handling, and Storage

Proper handling of **(S)-3-Methylmorpholine hydrochloride** is essential for laboratory safety.

Hazard Category	GHS Classification & Precautionary Statements	Reference(s)
Acute Toxicity	H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.	[16][19]
Skin Irritation	H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection.	[11][16]
Eye Irritation	H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[11][16]
Respiratory Irritation	H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.	[11][16]

Storage and Handling Recommendations:

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15] The material is hygroscopic. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[12][15]
- Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][20] Handle in a chemical fume hood to avoid inhalation.

Conclusion and Future Outlook

(S)-3-Methylmorpholine hydrochloride has solidified its position as a high-value chiral building block in pharmaceutical research. Its utility is most profoundly demonstrated in the field of oncology through its incorporation into next-generation mTOR and PI3K inhibitors. The compound's favorable properties, conferred by the morpholine scaffold, combined with the stereochemical precision of the C-3 methyl group, provide a powerful tool for medicinal chemists to design highly selective and potent therapeutics. As the demand for stereochemically pure and structurally complex drug candidates continues to grow, the importance of synthons like **(S)-3-Methylmorpholine hydrochloride** in the drug development pipeline is set to increase.

References

- Vertex AI Search Result 1. (Source: goods.com)
- Google Patents. (2016).
- ChemBK. (2024). 3-Methylmorpholine. [Link]
- SAFETY DATA SHEETS - N-Methylmorpholine. (Source: Generic SDS)
- iChemical. (S)-3-methylmorpholine, CAS No. 350595-57-2. [Link]
- PubChem - NIH. 3-Methylmorpholine | C5H11NO | CID 292103. [Link]
- ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. *The Journal of Organic Chemistry*.
- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
- PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
- Synthesis of Biologically Important Chiral Morpholine Deriv
- Cenmed Enterprises. **(S)-3-Methylmorpholine hydrochloride** (C007B-266568). [Link]
- E3S Web of Conferences.
- Wikipedia. Morpholine. [Link]
- PMC - NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. cenmed.com [cenmed.com]
- 8. scbt.com [scbt.com]
- 9. parchem.com [parchem.com]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
- 12. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. (S)-3-methylmorpholine, CAS No. 350595-57-2 - iChemical [ichemical.com]
- 15. (S)-3-Methylmorpholine | 350595-57-2 | FM33887 | Biosynth [biosynth.com]
- 16. (S)-3-Methylmorpholine | 350595-57-2 [sigmaaldrich.com]
- 17. Page loading... [guidechem.com]
- 18. CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride - Google Patents [patents.google.com]
- 19. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [what is (S)-3-Methylmorpholine hydrochloride used for]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1424400#what-is-s-3-methylmorpholine-hydrochloride-used-for>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com